![molecular formula C19H21NO5S B2894168 2-(3,4-dimethoxyphenyl)-5-ethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide CAS No. 863452-40-8](/img/structure/B2894168.png)
2-(3,4-dimethoxyphenyl)-5-ethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-5-ethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C19H21NO5S and its molecular weight is 375.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Modification
Research in the area of synthesis and structural modification of thiazepin dioxides and related compounds has led to the development of novel methodologies and insights into their chemical behavior. For example, the work by Khalaj and Adibpour (2008) on the formation and ring contraction of Benzo[f][1,2]Thiazepine-1,1-Dioxides demonstrates the chemical flexibility and reactive nature of these compounds, providing a foundation for further structural modifications and applications in synthesis (Khalaj & Adibpour, 2008). Similarly, the study by Trapani, Volná, and Soural (2016) on the solid-phase synthesis of 2,3-Dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxides highlights the potential for diverse chemical derivatization, which is crucial for creating compounds with specific properties for various applications (Trapani, Volná, & Soural, 2016).
Potential Medicinal Interest
Compounds within this chemical class have shown potential medicinal interest, as evidenced by the synthesis of derivatives with various biological activities. The work by Gupta et al. (2012) on synthesizing 2-(Triazolyl, Oxadiazolyl, and Pyrazolyl) substituted 1,5-Benzothiazepin-S,S-Dioxide derivatives underscores the exploratory nature of research aimed at finding new therapeutic agents (Gupta, Devi, Chaudhary, & Kishore, 2012).
Photophysical and Electrochromic Applications
Additionally, the unique photophysical properties of certain derivatives make them interesting candidates for developing novel fluorescent probes and electrochromic materials. Wang et al. (2015) demonstrated a fluorescent probe with an aggregation-enhanced emission feature for real-time monitoring of low carbon dioxide levels, suggesting potential applications in environmental monitoring and biological systems (Wang, Chen, Zhang, Liu, Shi, Feng, Tong, & Dong, 2015). Ishigaki et al. (2022) explored the near-infrared electrochromic behavior of dibenzothiepin derivatives, indicating their utility in creating organic NIR-electrochromic systems (Ishigaki, Takata, Shimajiri, Wu, Zeng, Ye, & Suzuki, 2022).
Mécanisme D'action
Target of Action
The compound’s primary targets are beta-1 adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in cardiovascular function, including heart rate and blood pressure regulation .
Mode of Action
The compound acts as an antagonist at beta-1 adrenergic receptors . This means it binds to these receptors and blocks their activation by endogenous catecholamines such as adrenaline and noradrenaline. By inhibiting the normal sympathetic actions such as increased heart rate, it has the effect of decreasing preload and blood pressure .
Biochemical Pathways
The compound’s action on beta-1 adrenergic receptors affects several biochemical pathways. These include the adenylate cyclase pathway and the phosphoinositide pathway , both of which are involved in the regulation of heart rate and blood pressure .
Pharmacokinetics
Similar compounds are known to be well absorbed and widely distributed in the body .
Result of Action
By blocking the activation of beta-1 adrenergic receptors, the compound can reduce heart rate and blood pressure. This makes it potentially useful in the treatment of conditions such as angina pectoris and hypertension .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual (such as stress levels or underlying health conditions), and genetic factors that can affect drug metabolism and response .
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-ethyl-1,1-dioxo-2,3-dihydro-1λ6,5-benzothiazepin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-4-20-14-7-5-6-8-17(14)26(22,23)18(12-19(20)21)13-9-10-15(24-2)16(11-13)25-3/h5-11,18H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAIZUXJGPSUBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(S(=O)(=O)C2=CC=CC=C21)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


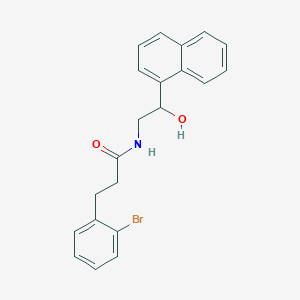
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2894092.png)
![4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2894093.png)
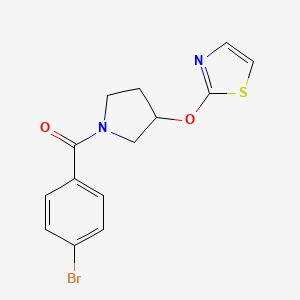
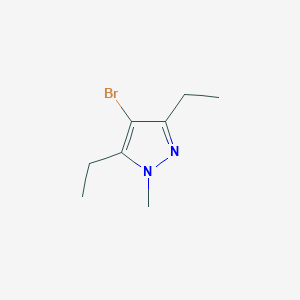
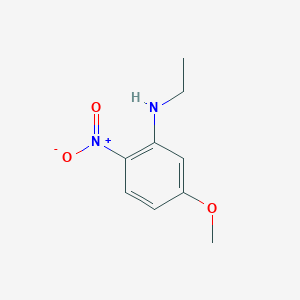
![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide](/img/structure/B2894102.png)
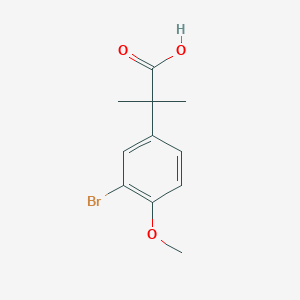
![1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2894104.png)

![2-[(4-Bromophenyl)formamido]propanoic acid](/img/structure/B2894107.png)
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2894108.png)
